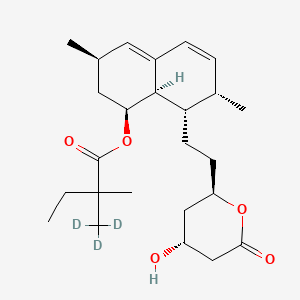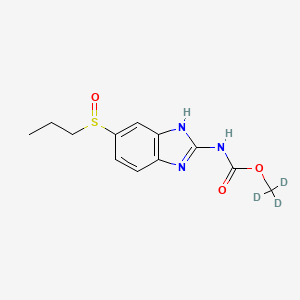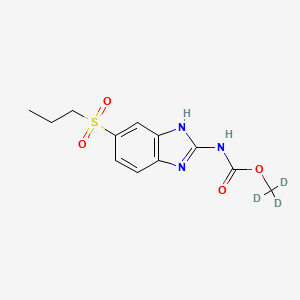
17β-œstradiol-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-Estradiol-13C2 is a labeled form of 17-beta-Estradiol, a potent estrogen steroid hormone. The “13C2” label indicates that two carbon atoms in the molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications. 17-beta-Estradiol itself is crucial in the regulation of the reproductive and sexual functions in both females and males.
Applications De Recherche Scientifique
17-beta-Estradiol-13C2 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some key applications include:
Chemistry: Used in studies involving the synthesis and reaction mechanisms of steroid hormones.
Biology: Employed in tracing metabolic pathways and understanding the biological roles of estrogens.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estradiol in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of estrogen-related drugs.
Mécanisme D'action
Target of Action
17-beta-Estradiol (E2) is a naturally occurring hormone circulating endogenously in females . It primarily targets the estrogen receptors ESR1 and ESR2 . These receptors are widely distributed in the male reproductive tract and are involved in various physiological processes, including sexual development, reproduction, and certain pathological events .
Mode of Action
E2 interacts with its targets, the estrogen receptors ESR1 and ESR2, inducing a translocation of these receptors to the plasma membrane . This interaction results in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase signaling pathway . Furthermore, E2 is known to exert rapid, non-genomic actions initiated at the cell surface .
Biochemical Pathways
The degradation of E2 by bacteria such as Rhodococcus sp. and Sphingomonas sp. involves a series of biochemical reactions . The first step in the E2 degradation pathway, also known as the 4,5-seco pathway, begins with 17β-dehydrogenation to render estrone (E1), followed by the oxygenolytic degradation of the aromatic ring A through the previous 4-hydroxylation and the subsequent meta-cleavage reaction .
Pharmacokinetics
The pharmacokinetics of E2, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For oral or intramuscular administration, E2 is commonly synthesized as a pro-drug ester due to its low oral bioavailability on its own .
Result of Action
The activation of E2/ER axis leads to an increase in several transcription factors associated with mitochondrial biogenesis and oxidative phosphorylation (OxPhos) and glycolytic pathways . This results in significant increases in several OxPhos and glycolytic proteins as well as pathway fluxes . As a result of energy metabolism stimulation by E2, cancer cell migration and invasion processes and related proteins contents are augmented .
Action Environment
E2 ubiquitously exists in various water bodies with long-term endocrine-disrupting and carcinogenic impacts on wildlife even at the trace level of ng L −1 . The presence of alternative carbon sources and their concentration levels can affect E2 biodegradation . The E2 exposure contributes to metabolism changes of lipid, nucleotide, carbohydrate, amino acid, and membrane transport .
Analyse Biochimique
Biochemical Properties
17-beta-Estradiol-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to effectively stimulate multiple functions in organisms and regulate cancer development by promoting cell proliferation .
Cellular Effects
The effects of 17-beta-Estradiol-13C2 on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 17-beta-Estradiol-13C2 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17-beta-Estradiol-13C2 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 17-beta-Estradiol-13C2 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
17-beta-Estradiol-13C2 is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
17-beta-Estradiol-13C2 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 17-beta-Estradiol-13C2 and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-beta-Estradiol-13C2 typically involves the incorporation of carbon-13 labeled precursors into the steroid backbone. One common method is the use of labeled acetates or other carbon-13 enriched starting materials in the synthesis pathway of estradiol. The process involves multiple steps, including oxidation, reduction, and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of 17-beta-Estradiol-13C2 is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity carbon-13 labeled reagents and sophisticated purification techniques to ensure the final product’s isotopic enrichment and chemical purity.
Types of Reactions:
Oxidation: 17-beta-Estradiol-13C2 can undergo oxidation reactions to form estrone or other oxidized derivatives.
Reduction: It can be reduced to form estradiol derivatives with different functional groups.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve desired substitutions.
Major Products:
Oxidation: Estrone and other oxidized steroids.
Reduction: Reduced estradiol derivatives.
Substitution: Functionalized estradiol derivatives with various substituents.
Comparaison Avec Des Composés Similaires
17-alpha-Estradiol: Another form of estradiol with a different configuration at the C17 position.
Estrone: An oxidized form of estradiol with a ketone group at the C17 position.
Estriol: A metabolite of estradiol with hydroxyl groups at the C16 and C17 positions.
Uniqueness: 17-beta-Estradiol-13C2 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This labeling provides a distinct advantage in research applications, enabling precise measurement and understanding of the compound’s behavior in biological systems.
Propriétés
Numéro CAS |
82938-05-4 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
274.37 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
50-28-2 (unlabelled) |
Synonymes |
(17β)-Estra-1,3,5(10)-triene-3,17-diol-,3,4-13C2 |
Étiquette |
Estradiol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)



![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)

